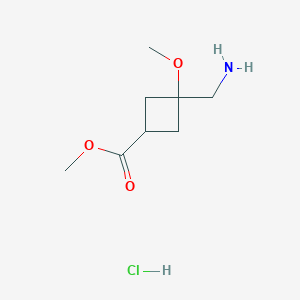
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments to study its biochemical and physiological effects, as well as to investigate its mechanism of action. This compound is often referred to as “DMPP”, an abbreviation of its chemical name, and is an important tool for scientists in many fields.
Wissenschaftliche Forschungsanwendungen
DMPP has been used in a variety of scientific research applications. It has been used to study the effects of environmental pollutants on cellular respiration and photosynthesis in aquatic organisms, as well as the effects of pollutants on the structure and function of the nervous system. Additionally, DMPP has been used in studies of the biochemical and physiological effects of certain drugs, including those used to treat certain cancers. Finally, DMPP has been used to investigate the mechanism of action of certain enzymes, as well as to study the effects of certain hormones on the body.
Wirkmechanismus
The mechanism of action of DMPP is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in a variety of organisms. In mammals, it has been shown to increase the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to increase the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and anxiety. In aquatic organisms, DMPP has been shown to affect the respiration and photosynthesis of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMPP in laboratory experiments has several advantages. First, it is a relatively stable compound, making it easy to store and use in experiments. Additionally, it is relatively easy to synthesize in the laboratory, which makes it a cost-effective option for researchers. Finally, DMPP has a wide range of applications in scientific research, making it a versatile tool for scientists.
However, there are also some limitations to the use of DMPP in laboratory experiments. First, it is a synthetic compound and thus may not be suitable for use in studies of natural systems. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Finally, its effects on certain biochemical and physiological processes may not be fully understood, making it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
Given the wide range of applications of DMPP in scientific research, there are a number of potential future directions for its use. First, further research could be conducted to better understand its mechanism of action and its effects on certain biochemical and physiological processes. Additionally, further studies could be conducted to investigate the effects of DMPP on the environment, as well as its potential toxicity. Finally, further research could be conducted to explore the potential therapeutic applications of DMPP, such as in the treatment of certain cancers.
Synthesemethoden
DMPP is synthesized through a multi-step process that involves the reaction of 4-methylsulfonyl-1-chloro-2,3,4-trichlorobenzene and 3,4-dichlorophenylhydrazine. The starting materials are first heated in the presence of a base to form the intermediate product, 4-methylsulfonyl-1-(2,3,4-trichlorophenyl)hydrazine. This intermediate is then reacted with 3,4-dichlorophenylhydrazine to form the desired product, DMPP. The overall process has been well-documented and is relatively simple to perform in the laboratory.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-26(24,25)13-7-22-23(12-5-4-10(18)14(20)15(12)21)16(13)8-2-3-9(17)11(19)6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCXZHWGGSPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2912441.png)
![ethyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2912442.png)




![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2912454.png)


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)
![2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2912460.png)